molecular formula C22H23N5O2S B2963205 N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-46-1

N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No.: B2963205
CAS No.: 1251633-46-1
M. Wt: 421.52
InChI Key: UUMDXVRODUBNKF-UHFFFAOYSA-N
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Description

"N-(4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide" is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • 7-Methyl group: Enhances lipophilicity and may influence steric interactions in biological targets.
  • Thiomorpholine-4-carbonyl substituent at position 3: Introduces a sulfur-containing heterocycle, which may modulate electronic properties, solubility, and metabolic stability compared to oxygen-containing analogs.
  • N-(4-aminophenyl)acetamide at position 4: Provides hydrogen-bonding capability via the acetamide moiety, a common pharmacophore in kinase inhibitors and receptor antagonists.

Properties

IUPAC Name

N-[4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-14-3-8-18-20(26-17-6-4-16(5-7-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-9-11-30-12-10-27/h3-8,13H,9-12H2,1-2H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDXVRODUBNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the thiomorpholine ring and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related 1,8-naphthyridine derivatives highlights critical differences in substituents and their implications:

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Features
Target Compound 1,8-naphthyridine Thiomorpholine-4-carbonyl N-(4-aminophenyl)acetamide Sulfur atom enhances lipophilicity; thiomorpholine may improve metabolic stability
2-[7-Methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 1,8-naphthyridine 4-Methylbenzoyl N-[2-(trifluoromethyl)phenyl]acetamide Trifluoromethyl group increases electronegativity and membrane permeability
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-naphthyridine 1-(3,5-Dimethyl)adamantyl 1-Pentyl, carboxamide Adamantyl group confers rigidity; 1,5-naphthyridine isomer alters nitrogen positioning

Key Observations:

Substituent Effects at Position 3: The thiomorpholine-4-carbonyl group in the target compound introduces a sulfur atom, which may reduce polarity compared to the 4-methylbenzoyl group in ’s compound. This substitution could alter binding affinity in hydrophobic enzyme pockets.

Position 4 Modifications: The target compound’s N-(4-aminophenyl)acetamide group enables hydrogen bonding with polar residues, whereas the trifluoromethylphenyl group in ’s compound enhances lipophilicity and resistance to oxidative metabolism .

Core Structure Variations :

  • The 1,5-naphthyridine isomer () shifts nitrogen positions, altering electronic distribution and hydrogen-bonding patterns compared to the 1,8-naphthyridine core .

Physicochemical and Pharmacokinetic Implications

  • Bioavailability : The trifluoromethyl group in ’s compound enhances membrane permeability but may increase plasma protein binding, reducing free drug concentration .

Research Findings and Limitations

While structural comparisons provide mechanistic insights, direct pharmacological data for the target compound are absent in the provided evidence . Key gaps include:

  • Experimental binding affinities for biological targets (e.g., kinases, receptors).
  • Comparative pharmacokinetic profiles (e.g., clearance, volume of distribution).
  • Toxicity or selectivity data relative to analogs.

Further studies are required to validate hypotheses regarding the thiomorpholine group’s impact on efficacy and safety.

Biological Activity

N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a thiomorpholine ring and a naphthyridine moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, derivatives of phenyl-acetamides have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study highlighted that certain phenyl-acetamides inhibited the replication of bacteria by targeting specific enzymes critical for their survival .

Anticancer Activity

The compound's potential as an anticancer agent has been explored extensively. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. The IC50 values for related compounds in human tumor cell lines have been reported in the range of 0.2–10 μM, indicating significant cytotoxicity against leukemia and other cancer types .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways like the MAPK pathway, which is crucial for cell growth and differentiation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells while sparing normal cells under certain conditions.

Case Studies

Several case studies have illustrated the biological efficacy of related compounds:

  • Study on Antiviral Activity : A study evaluated the antiviral properties against SARS-CoV-2 using similar acetamides, showing promising results in inhibiting viral replication without significant cytotoxicity .
  • Antibacterial Research : Another investigation focused on the antibacterial properties against ESKAPE pathogens, demonstrating effective inhibition at low concentrations and highlighting its potential as a therapeutic agent against multi-drug resistant infections .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication

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